N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-4-2-3-10(7-12)13-8-11(18-21-13)9-14(19)17-15-16-5-6-22-15/h2-4,7-8H,5-6,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOZURRMAVLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the thiazole and isoxazole intermediates under specific conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases, acids, or catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of thiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has been shown to possess similar properties, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Thiazole derivatives are known to interfere with cellular processes involved in cancer proliferation. Research has indicated that compounds with similar frameworks can induce apoptosis in cancer cells . Further studies are needed to elucidate the specific mechanisms through which N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exerts its effects.
Case Studies
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole/Oxazole Cores
ZINC C13637710 Structure: 2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide Key Differences: Replaces the oxazole ring with a 4-oxo-thiazole and introduces a carbamimidamido group. The 3-methoxyphenyl group is retained.
SirReal2
- Structure : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl)acetamide
- Key Differences : Substitutes oxazole with a naphthalene-methyl-thiazole and adds a pyrimidine-sulfanyl group.
- Relevance : A potent SIRT2 inhibitor (IC₅₀ = 0.5 µM), highlighting the role of bulky aromatic groups in sirtuin modulation .
EP 3 348 550A1 Derivatives
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Differences : Replaces dihydrothiazole with a trifluoromethyl-benzothiazole.
- Relevance : Patent highlights trifluoromethyl groups for enhanced metabolic stability and CNS penetration .
Substituted Acetamide Derivatives
N-[4-Acetyl-5-(3-Methoxyphenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide Structure: Features a thiadiazole ring instead of thiazole, with a 3-methoxyphenyl substituent.
Enamine Ltd. Derivatives
- Example : N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
- Key Differences : Incorporates sulfonamide and chloropyridine groups, diverging from the methoxyphenyl motif.
- Relevance : Demonstrates the versatility of acetamide scaffolds in combinatorial chemistry .
Data Tables of Comparative Analysis
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The 3-methoxyphenyl group is conserved in multiple analogues (e.g., ZINC C13637710, EP 3 348 550A1 derivatives), implicating its role in target binding .
- Bulky substituents (e.g., naphthalene in SirReal2) enhance enzymatic inhibition but may reduce solubility .
- Fluorinated groups (e.g., CF₃ in EP 3 348 550A1) improve pharmacokinetic properties .
- Biological Targets: SIRT2 inhibition by SirReal2 suggests the main compound could modulate epigenetic regulators .
Synthetic Considerations :
- Thiadiazole and thiazole cores exhibit distinct conformational preferences, impacting target selectivity .
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C=C(C=C1)CC(=O)NC2=NCCS2)OC
Research indicates that compounds with thiazole and oxazole moieties often exhibit significant interactions with biological targets, including enzymes and receptors. The thiazole ring may contribute to inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Anti-inflammatory Activity
A study demonstrated that similar compounds with thiazole structures exhibited selective inhibition of COX-II over COX-I, leading to reduced inflammation without significant gastrointestinal side effects. For instance, compounds related to this compound showed promising results in reducing edema in animal models when tested against standard anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related thiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, compounds derived from thiazole exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.04 to 0.05 M .
Table 1: Biological Activities of Thiazole and Oxazole Derivatives
| Compound | Activity Type | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|---|
| PYZ16 | Anti-inflammatory | COX-II inhibition | 0.52 | |
| PYZ38 | Antibacterial | Bacterial growth | 0.04 | |
| N-(4,5-dihydro...) | Antifungal | Fungal cell wall synthesis | 0.05 |
Case Study: In Vivo Efficacy
In an in vivo study involving animal models, a derivative of the compound was tested for its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to untreated controls. The compound demonstrated an efficacy comparable to established anti-inflammatory agents with a favorable safety profile .
Q & A
Basic: What are the standard synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole ring via cyclization of 3-methoxyphenyl-substituted precursors using reagents like chloroacetyl chloride under reflux conditions (e.g., triethylamine as a base, monitored by TLC) .
- Step 2 : Introduction of the thiazole moiety through nucleophilic substitution or coupling reactions. For example, reacting the oxazole intermediate with 4,5-dihydro-1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) at controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization from solvents like pet-ether/ethanol mixtures.
- Characterization : NMR (¹H/¹³C) to confirm connectivity, MS for molecular weight validation, and HPLC for purity assessment (>95%) .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energy barriers in key steps like cyclization or coupling. For example:
- Reaction Path Search : Tools like GRRM or AFIR map potential pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent choice by predicting solubility and reaction rates .
- Feedback Loops : Experimental data (e.g., yields from varying temperatures) refine computational models, accelerating condition optimization .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in oxazole/thiazole rings between 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetamide group) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting or shifts)?
Answer:
- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the acetamide group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Compare experimental data with crystal structures of analogous compounds (e.g., oxadiazole-thiazole hybrids in ) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications : Replace the methoxyphenyl group with halogenated or electron-withdrawing substituents to assess electronic effects .
- Linker Variations : Substitute the acetamide spacer with sulfonamide or urea groups to probe steric tolerance .
- Biological Validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate structural changes with activity .
Basic: What are common stability challenges during storage?
Answer:
- Hydrolysis : The acetamide bond may degrade in aqueous buffers; store in anhydrous DMSO at –20°C .
- Oxidation : Thiazole sulfur atoms are prone to oxidation; use inert atmospheres (N₂) for long-term storage .
Advanced: How to analyze degradation products under stressed conditions?
Answer:
- Forced Degradation : Expose to heat (40–60°C), UV light, or acidic/basic conditions .
- LC-MS/MS : Identify degradation products (e.g., oxidized thiazole or cleaved oxazole) via fragmentation patterns .
- Kinetic Modeling : Determine degradation pathways (e.g., first-order kinetics for hydrolysis) .
Basic: What computational tools predict pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Solubility : QSPR models correlate molecular descriptors with aqueous solubility .
Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity?
Answer:
- Conformational Sampling : Use MD simulations to account for protein flexibility in docking studies .
- Off-Target Screening : Proteome-wide affinity profiling (e.g., thermal shift assays) to identify unanticipated targets .
- Metabolite Analysis : LC-MS to detect active metabolites not modeled in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
